Diosbulbin G

描述

Synthesis Analysis

The synthesis of compounds related to Diosbulbin G, particularly Diosbulbin B (a closely related compound), involves complex biochemical processes. Diosbulbin B is the most abundant component of Dioscorea bulbifera L. and its metabolic activation is crucial for inducing liver injury, which is a significant aspect of its bioactivity (Lin et al., 2014). These processes involve interactions with various enzymes, including cytochrome P450, which mediate the metabolic activation of Diosbulbin B.

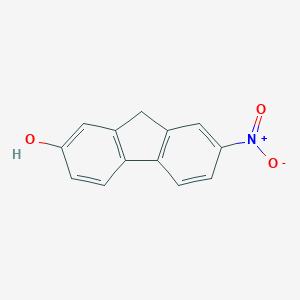

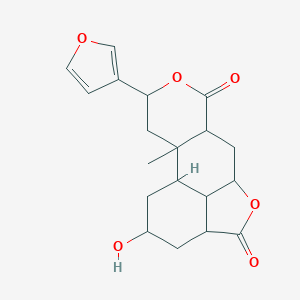

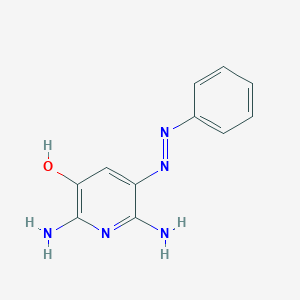

Molecular Structure Analysis

The molecular structure of this compound and related compounds is complex. For example, studies on Diosbulbin B have revealed the formation of reactive metabolites, which bind to proteins, forming adducts, Schiff’s bases, and crosslinks (Wang et al., 2017). These structural features are crucial for understanding the bioactivity and potential toxicity of these compounds.

Chemical Reactions and Properties

This compound, like other Diosbulbin compounds, undergoes various chemical reactions, leading to the formation of reactive metabolites. These metabolites interact with proteins and enzymes, playing a role in its hepatotoxic effects. The metabolic activation and subsequent protein binding are key aspects of its chemical properties (Yang et al., 2014).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and crystalline structure, are less frequently addressed in the literature. However, studies on similar compounds can provide insights into these aspects. For instance, the crystal structure of related compounds can be determined using techniques like X-ray diffraction (Teponno et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound are closely tied to its biological activity and potential toxicity. As with other Diosbulbin compounds, its interaction with cellular components, such as proteins, and the formation of reactive metabolites are significant chemical properties that contribute to its overall profile (Niu et al., 2015).

科学研究应用

非小细胞肺癌 (NSCLC) 的抗癌活性

Diosbulbin G 已被确定为 NSCLC 中细胞增殖的有效抑制剂。它诱导 G0/G1 期细胞周期停滞,显着减少癌细胞的生长。 该化合物靶向 AKT1、DHFR 和 TYMS 等蛋白质,下调其表达和活性,而这些蛋白质对于癌细胞的存活和增殖至关重要 .

肝毒性研究

研究表明,this compound 可以被代谢激活,导致肝损伤。这种激活导致形成与蛋白质共价结合的反应性中间体,从而导致细胞毒性。 了解这种机制对于评估含有 this compound 的草药的安全至关重要 .

药物样性质

This compound 表现出很高的药物样性质,包括良好的水溶性和肠道吸收。 这些特性对于开发新的药理学剂至关重要,特别是在肿瘤学领域,this compound 的抗肺癌药物潜力正在被探索 .

分子对接和靶标验证

分子对接研究已被用于预测 this compound 与其分子靶标的相互作用。 随后通过 qRT-PCR 和蛋白质印迹等技术进行的验证证实了靶蛋白的下调,为理解该化合物对抗 NSCLC 的作用机制提供了见解 .

代谢激活和蛋白质结合

This compound 的肝毒性作用与其代谢激活和随后的蛋白质共价结合有关。 确定反应性中间体及其在蛋白质上的结合位点有助于理解化合物的毒性概况并设计更安全的衍生物 .

药代动力学和吸收

This compound 的药代动力学特征,包括其吸收、分布、代谢和排泄 (ADME),对于将其开发为治疗剂至关重要。 其良好的吸收和溶解度表明其有希望的药代动力学行为适合药物开发 .

潜在的抗氧化特性

虽然没有关于 this compound 抗氧化特性的具体研究,但薯蓣属植物中相关的化合物已显示出抗氧化活性。 研究 this compound 的类似特性可能为治疗氧化应激相关疾病开辟新途径 .

传统医学中的治疗应用

This compound 来自薯蓣属植物,这种植物在传统医学中被用于治疗各种疾病。 对该化合物传统用途的研究可以为基于历史知识开发新的治疗应用提供基础 .

作用机制

Target of Action

Studies on diosbulbin c, a similar compound from the same plant, dioscorea bulbifera l, have identified AKT1, DHFR, and TYMS as potential targets . These proteins play crucial roles in cell proliferation and survival, DNA synthesis, and thymidylate synthesis, respectively .

Mode of Action

Diosbulbin c has been shown to inhibit non-small cell lung cancer (nsclc) cell proliferation by downregulating the expression/activation of akt1, dhfr, and tyms

Biochemical Pathways

Diosbulbin c has been shown to affect the akt signaling pathway, the folate metabolism pathway (through dhfr), and the pyrimidine metabolism pathway (through tyms) . These pathways are crucial for cell proliferation and survival, and their disruption can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Diosbulbin c was predicted to exhibit high drug-likeness properties with good water solubility and intestinal absorption , suggesting that Diosbulbin G might have similar properties.

Result of Action

Diosbulbin c has been shown to induce significant g0/g1 phase cell cycle arrest and reduce cell proliferation in nsclc cells

Action Environment

It’s known that dioscorea bulbifera l, the plant from which this compound is derived, is widely consumed and used as a traditional herbal medicine in various regions of the world . This suggests that the compound might be stable and effective in diverse environmental conditions.

属性

IUPAC Name |

4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14-16-11(17(21)24-14)4-10(20)5-12(16)19/h2-3,8,10-16,20H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUMUSWDMNZQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC3C4C2CC(CC4C(=O)O3)O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317089 | |

| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

67567-15-1 | |

| Record name | Diosbulbin G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67567-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 310635 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067567151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOSBULBIN-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

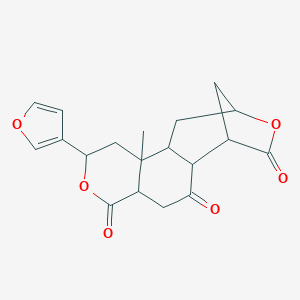

Q1: What is the significance of determining the crystal structure of Diosbulbin G?

A1: Determining the crystal structure of this compound, a furanoid norditerpene isolated from Dioscoreaceae plants, was crucial for confirming its structural identity. [, ] The study utilized X-ray crystallography and solved the structure using the symbolic addition method for phase determination, followed by refinement using the block diagonal least squares method. [] This process allowed researchers to definitively confirm the compound's three-dimensional structure as a furanoid 18-nor-clerodan derivative. [] This structural information is fundamental for understanding the compound's potential biological activity and for guiding further research into its properties.

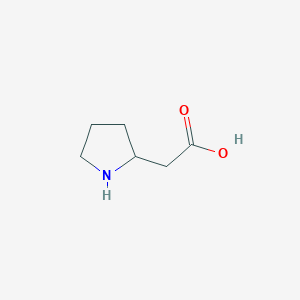

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H22O6. [] Based on this formula, the molecular weight can be calculated to be approximately 346.38 g/mol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)